![molecular formula C16H11F3N2O3 B2688286 (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 314251-27-9](/img/structure/B2688286.png)
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a nitrophenyl group and a trifluoromethylphenyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Enamides can act as ligands in transition metal catalysis.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with nitrophenyl and trifluoromethyl groups can exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and trifluoromethyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-nitrophenyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group.
(2E)-N-(2-aminophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and trifluoromethyl groups in (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can impart unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-4-11(10-12)8-9-15(22)20-13-6-1-2-7-14(13)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQTRILTPQRGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride](/img/structure/B2688203.png)
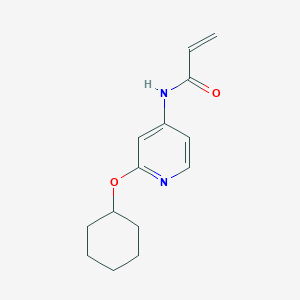
![8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2688206.png)
![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)
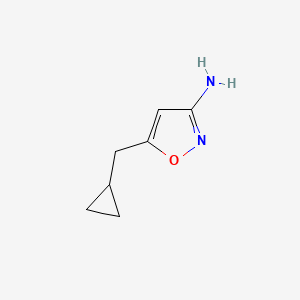

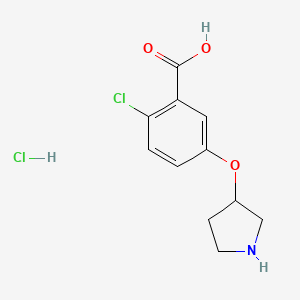

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)
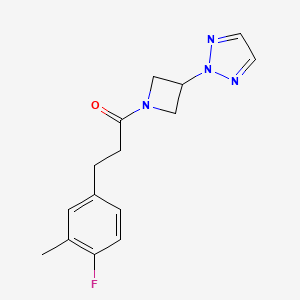
![1-methyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
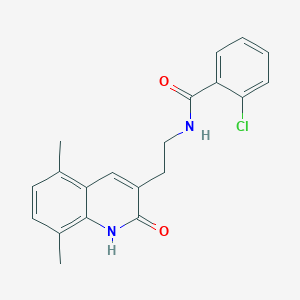
![methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2688225.png)
